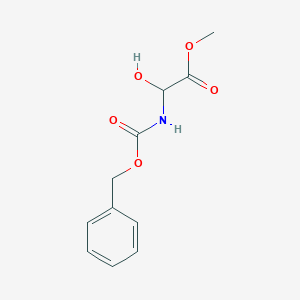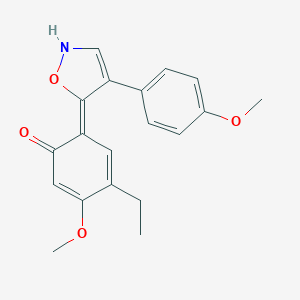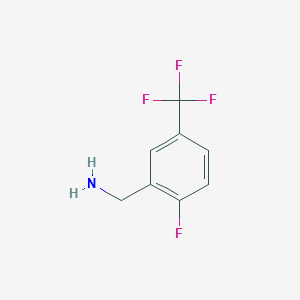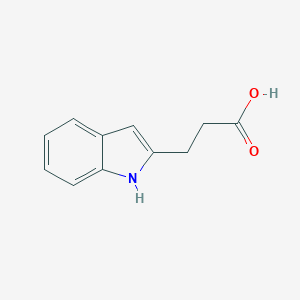
3-(1H-indol-2-yl)propanoic acid
Overview
Description
3-(1H-indol-2-yl)propanoic acid, also known as 1H-Indole-3-propanoic acid, is a compound with the molecular formula C11H11NO2 and a molecular weight of 189.2105 . It is also referred to by other names such as Indole-3-propionic acid, β-Indole-3-propionic acid, β-Indolepropionic acid, and IPA .
Molecular Structure Analysis
The molecular structure of 3-(1H-indol-2-yl)propanoic acid can be represented by the IUPAC Standard InChI: InChI=1S/C11H11NO2/c13-11(14)6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12H,5-6H2, (H,13,14) . This structure is also available as a 2d Mol file or as a computed 3d SD file .Scientific Research Applications
1. Antimicrobial and Antifungal Activity
Studies on Schiff bases derived from 3-(1H-indol-2-yl)propanoic acid, such as 2-((2-hydroxybenzylidene)amino)-3-(1H-indol-3-yl)propanoic acid, have shown significant antimicrobial and antifungal properties. These compounds, characterized by spectroscopic techniques like FTIR and UV-Visible, demonstrated remarkable activity in the Kirby Bauer Agar well diffusion method and against Tuberculosis bacteria (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).
2. Synthesis of Bioactive Compounds
The iron(III)-catalyzed hydroarylation of propynoic acid derivatives with indoles, including 3-(1H-indol-2-yl)propanoic acid, has been efficient for synthesizing 3,3-bis(indol-3yl)propanoic acids. These compounds are crucial in pharmaceutical and biological fields due to their high yields and regioselectivity (Kutubi & Kitamura, 2011).
3. Photochromic Properties
The photochromic behaviors of compounds like 3-{3,3-dimethyl-6'-nitrospiro[2'H-chromene-2,2'-(2,3-dihydro-1H-indole)]-1-yl}-propanoic acid were explored through UV-vis absorption. These studies provide insights into the structural dynamics and potential applications of such compounds in photoresponsive materials (Zou, Huang, Gao, Matsuura, & Meng, 2004).
4. Enzyme Inhibition
Indole-based compounds, including 3-(1-aryl-1H-indol-5-yl)propanoic acids, have been synthesized and evaluated for inhibitory activity against cytosolic phospholipase A2α (cPLA2α). These studies reveal the significance of substituents on the indole core for potential therapeutic applications (Tomoo et al., 2014).
5. Urease Inhibition and Therapeutic Potential
Novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides, derived from 4-(1H-indol-3-yl)butanoic acid, exhibited potent in vitro inhibitory potential against the urease enzyme. This finding suggests their potential as therapeutic agents in drug design (Nazir et al., 2018).
6. Structural Analysis and Applications
The crystal structure of 2-amino-3-(1H-indol-3-yl)propanoic acid, a structurally related compound, has been analyzed, revealing important insights into its geometry and hydrogen bonding. This analysis contributes to understanding its utility in pharmaceutical and food industries (Li, Liang, & Tai, 2009).
7. Corrosion Inhibition
Schiff bases derived from L-Tryptophan, including compounds like 2-((2-hydroxybenzylidene)amino)-3-(1H-indol-3-yl)propanoic acid, have been investigated for their corrosion inhibition efficiency on stainless steel in acidic environments. These studies provide a foundation for developing corrosion-resistant materials (Vikneshvaran & Velmathi, 2017).
properties
IUPAC Name |
3-(1H-indol-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c13-11(14)6-5-9-7-8-3-1-2-4-10(8)12-9/h1-4,7,12H,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSMPONBWJBOKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30522649 | |
| Record name | 3-(1H-Indol-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30522649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-indol-2-yl)propanoic acid | |
CAS RN |
5836-08-8 | |
| Record name | 3-(1H-Indol-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30522649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



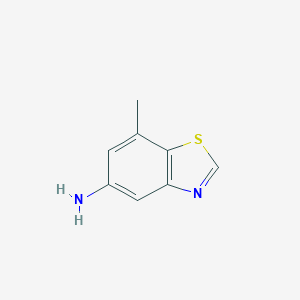
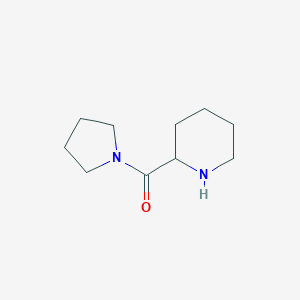
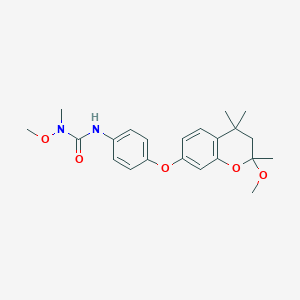
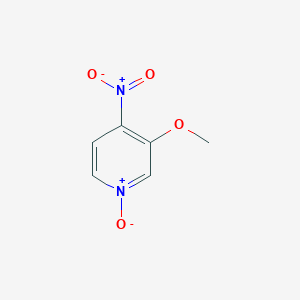
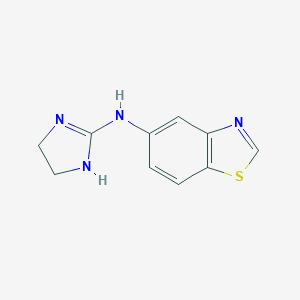
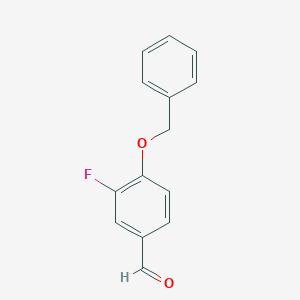
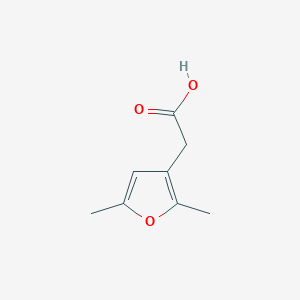
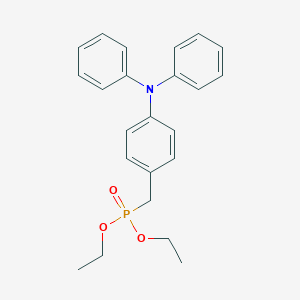

![N-[1-(2-aminonaphthalen-1-yl)naphthalen-2-yl]acetamide](/img/structure/B182319.png)
![1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one](/img/structure/B182320.png)
